[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a well-known anticancer drug. This compound is derived from the bark of yew trees and has shown potential in the semi-synthesis of paclitaxel, which is used in cancer treatment . The compound is of significant interest due to its potential to be converted into 10-deacetyltaxol, a precursor for paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-Xylosyl-10-deacetyltaxol B involves biocatalysis using engineered yeast. The process includes the use of a glycoside hydrolase gene from Lentinula edodes, which facilitates the conversion of 7-Xylosyl-10-deacetyltaxol into 10-deacetyltaxol . The reaction conditions are optimized to include the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration .
Industrial Production Methods
For industrial production, the bioconversion process is scaled up using high-cell-density fermentation. The engineered yeast is harvested from a 200-L scale fermentation process, and the bioconversion is carried out in reaction volumes up to 10 L . This method has achieved high conversion efficiencies and yields, making it viable for commercial production .
Chemical Reactions Analysis
Types of Reactions
7-Xylosyl-10-deacetyltaxol B undergoes biocatalytic reactions, primarily involving the hydrolysis of glycosidic bonds. The compound can be converted into 10-deacetyltaxol through the action of glycoside hydrolase .
Common Reagents and Conditions
The biocatalytic conversion involves the use of engineered yeast cells, dimethyl sulfoxide, and antifoam supplements. The reactions are typically carried out under controlled conditions to optimize yield and conversion efficiency .
Major Products Formed
The primary product formed from the biocatalytic conversion of 7-Xylosyl-10-deacetyltaxol B is 10-deacetyltaxol, which is a key intermediate in the semi-synthesis of paclitaxel .
Scientific Research Applications
7-Xylosyl-10-deacetyltaxol B has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Xylosyl-10-deacetyltaxol B involves its conversion into 10-deacetyltaxol through the action of glycoside hydrolase. This enzyme hydrolyzes the glycosidic bond, releasing the xylosyl group and producing 10-deacetyltaxol . The molecular targets and pathways involved in this process are primarily related to the enzymatic activity of glycoside hydrolase .
Comparison with Similar Compounds
7-Xylosyl-10-deacetyltaxol B is similar to other taxane derivatives, such as 10-deacetylbaccatin III and 7-epi-10-deacetyltaxol . its uniqueness lies in its high yield from yew tree bark and its efficient conversion into 10-deacetyltaxol . This makes it a valuable compound for the semi-synthesis of paclitaxel, offering a more sustainable and efficient production route .
Properties
Molecular Formula |
C48H59NO17 |
---|---|
Molecular Weight |
922.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44?,46-,47+,48-/m1/s1 |
InChI Key |
YAOWLIDDDUBAEI-BJSJOJCLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
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